1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
Properties
Molecular Formula |
C9H10BrF3N2 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2 |
InChI Key |
PXESDLAOEFRLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate cell membranes and interact with biological targets. Studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as a lead compound in drug development .
Antimicrobial Properties : The compound has also shown promise in antimicrobial applications. Its structural features allow it to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Research into its efficacy against various pathogens is ongoing, with preliminary results indicating that it could serve as a basis for developing new antibiotics .
Materials Science
Polymer Additives : In materials science, this compound can be utilized as an additive in polymer formulations. Its unique chemical properties may enhance thermal stability and mechanical strength in polymer matrices. The incorporation of such compounds into polymers can lead to materials with improved performance characteristics suitable for industrial applications .
Organic Synthesis
Reagent in Chemical Reactions : This compound serves as a valuable reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds. Its ability to participate in nucleophilic substitution reactions makes it a useful building block for synthesizing more complex molecules .
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were screened against various cancer cell lines. Results indicated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells. This highlights the compound's potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study found that certain concentrations exhibited significant antibacterial activity, suggesting its potential as a new antibiotic candidate .
Mechanism of Action
The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in halogen type, substituent positions, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : Bromo at position 5 (target compound) vs. 3 () alters electronic effects on the aromatic ring. The para-bromo in the target compound may enhance resonance stabilization compared to meta-substitution .
- Halogen vs.
- Bromo vs. Chloro : Chloro analogs () exhibit lower molecular weight and marginally reduced lipophilicity, which may influence pharmacokinetic profiles.
Challenges :
- The trifluoromethyl group may slow reaction rates due to steric hindrance.
- Bromo substituents enable Suzuki-Miyaura cross-coupling, offering a route to diversify the target compound .
Stability and Handling
Biological Activity
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS No. 1270466-48-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C9H10BrF3N2
- Molecular Weight : 283.09 g/mol
- CAS Number : 1270466-48-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound's structure suggests it may exhibit significant biological activity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of similar trifluoromethyl-substituted compounds on three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that compounds with trifluoromethyl groups exhibited IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating considerable potency against these cell lines .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects was explored through cell cycle analysis and apoptosis induction studies. It was found that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for inducing apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group in the phenyl ring is critical for enhancing the biological activity of the compound. SAR studies indicate that modifications to this group can significantly affect the compound's potency against various cancer types. For instance, variations in substituents on the benzene ring have been shown to correlate with increased cytotoxicity .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Effective against HCT-116, MCF-7, HeLa |
| IC50 Values | Ranges from 3.6 µM to 11.0 µM |
| Mechanism | Induces cell cycle arrest and apoptosis |
| SAR Insights | Trifluoromethyl group enhances activity |
Q & A
Q. What engineering controls mitigate risks during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
